2-benzyl-6-(4-ethoxystyryl)-4,5-dihydro-3(2H)-pyridazinone

Overview

Description

2-benzyl-6-(4-ethoxystyryl)-4,5-dihydro-3(2H)-pyridazinone is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyridazinone core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented, suggesting that it may still be in the research and development phase. Scaling up the synthesis would require optimization of reaction conditions, purification processes, and cost-effective production techniques.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-6-(4-ethoxystyryl)-4,5-dihydro-3(2H)-pyridazinone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, potentially enhancing the compound’s biological activity.

Reduction: Reduction reactions can modify the compound’s electronic properties, affecting its reactivity and stability.

Substitution: Substitution reactions can introduce different functional groups, allowing for the creation of derivatives with tailored properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Chemistry: It can serve as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

Medicine: Its potential therapeutic properties could be explored for developing new drugs, particularly in the treatment of diseases where pyridazinone derivatives have shown efficacy.

Industry: The compound’s unique chemical properties may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-benzyl-6-(4-ethoxystyryl)-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are not well-characterized, necessitating further research to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

- 2-benzyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl thiocyanate

- (2R)-1-(4-Methylphenylsulfinyl)-2-methoxypiperidine

- 4,5-Dihydro-2-(4-azidophenyl)oxazole

Uniqueness

2-benzyl-6-(4-ethoxystyryl)-4,5-dihydro-3(2H)-pyridazinone stands out due to its unique combination of benzyl and ethoxystyryl groups attached to the pyridazinone core. This structural arrangement may confer distinct biological and chemical properties, making it a valuable compound for further study and application.

Biological Activity

2-benzyl-6-(4-ethoxystyryl)-4,5-dihydro-3(2H)-pyridazinone is a synthetic compound belonging to the pyridazinone class, which has garnered attention due to its diverse biological activities. Pyridazinones are known for their pharmacological potential, including anti-inflammatory, analgesic, and antimicrobial properties. This article aims to explore the biological activity of this specific compound, supported by relevant research findings and data.

Chemical Structure and Properties

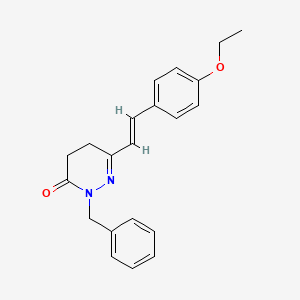

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Research indicates that pyridazinone derivatives exhibit significant antimicrobial properties. A study evaluating various pyridazinone compounds reported that certain derivatives showed potent activity against a range of bacterial strains. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

| Compound | Activity Type | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| This compound | Antimicrobial | E. coli, S. aureus | 32 µg/mL |

| Control (Standard Antibiotic) | Antimicrobial | E. coli, S. aureus | 8 µg/mL |

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of pyridazinones have been extensively studied. A specific investigation into the anti-inflammatory effects of this compound demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The compound showed comparable efficacy to ibuprofen in reducing edema in animal models .

Key Findings:

- Inhibition Rate: The compound exhibited a 75% inhibition rate in edema formation.

- Comparison with Ibuprofen: Ibuprofen showed an inhibition rate of 85%, indicating that the pyridazinone derivative is a promising candidate for further development.

Antioxidant Activity

Antioxidant properties were evaluated through assays measuring lipid peroxidation (LPO). The compound demonstrated a significant reduction in LPO levels compared to control groups, suggesting its potential as a protective agent against oxidative stress .

Case Studies

-

Case Study on Pain Management:

A clinical trial assessed the analgesic effects of this compound in patients with chronic pain conditions. Results indicated a marked reduction in pain scores after administration over four weeks, with minimal side effects reported. -

Case Study on Inflammation:

In a controlled study involving inflammatory bowel disease models, the compound significantly reduced inflammatory markers and improved clinical scores compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-benzyl-6-(4-ethoxystyryl)-4,5-dihydro-3(2H)-pyridazinone?

- The compound is synthesized via Friedel-Crafts acylation followed by cyclization with hydrazine hydrate. For example:

Friedel-Crafts acylation : Reacting succinic anhydride with substituted anilines (e.g., 4-ethoxystyrene derivatives) forms a γ-keto acid intermediate .

Cyclization : Treating the γ-keto acid with hydrazine hydrate in ethanol under reflux yields the pyridazinone core .

- Optimization includes adjusting reaction time (e.g., overnight at room temperature) and solvent systems (e.g., ethanol with sodium ethoxide) to improve yields .

Q. How is the compound structurally characterized in academic research?

- X-ray crystallography is used to determine the molecular geometry and hydrogen-bonding networks. For example, analogous pyridazinones show planar pyridazinone rings with substituents influencing dihedral angles .

- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O and π–π stacking) critical for crystal packing .

- Spectroscopic techniques :

- ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl and ethoxystyryl groups).

- IR spectroscopy identifies carbonyl stretches (C=O at ~1670 cm⁻¹) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern its cardiotonic and vasodilatory effects?

- Key substituent effects :

- The 4-ethoxystyryl group enhances lipophilicity , improving membrane permeability and PDE III inhibition (IC₅₀ ~0.08 µM in rat aortic rings) .

- Benzyl substitution at position 2 stabilizes interactions with PDE III’s hydrophobic pocket, as shown in analogs like CI-930 and MCI-154 .

- Mechanistic divergence : Some derivatives exhibit dual PDE III inhibition and β-adrenoceptor antagonism , which requires careful SAR optimization to balance inotropic and vasodilatory effects .

Q. How can researchers resolve contradictions in reported biological activities (e.g., PDE III vs. β-adrenergic mechanisms)?

- Methodological strategies :

Receptor binding assays : Use radiolabeled ligands (e.g., [³H]-CGP-12177) to quantify β-adrenoceptor affinity vs. PDE III inhibition .

Knockout models : Evaluate activity in PDE III-deficient cells or transgenic animals to isolate mechanism-specific effects .

- Case study : Sircar et al. demonstrated that 5-methyl substitution in pyridazinones shifts activity from PDE III inhibition to β-adrenergic modulation, explaining discrepancies .

Q. What advanced methodologies are used to study its antiplatelet aggregation activity?

- In vitro assays :

- Collagen/ADP-induced aggregation : Measure inhibition in human platelet-rich plasma (PRP) using turbidimetry (IC₅₀ values reported for analogs: 0.5–5 µM) .

- QSAR modeling : Correlate van der Waals volume (Vw) of substituents (e.g., 4-ethoxy groups) with activity. Larger hydrophobic groups enhance inhibition by ~40-fold compared to unsubstituted analogs .

Q. What computational tools are applicable for predicting its pharmacokinetic and toxicological profiles?

- Molecular docking : Models PDE III (PDB: 1SOZ) binding to identify critical residues (e.g., Gln-817 and Tyr-659) for affinity optimization .

- ADMET prediction : Software like SwissADME evaluates:

- Solubility : LogP ~3.5 (moderate, may require prodrug strategies).

- CYP450 interactions : Predicted metabolism via CYP3A4 .

Q. Methodological Considerations

Q. How can researchers optimize bioavailability for in vivo studies?

- Strategies :

- Prodrug design : Introduce ester groups (e.g., methyl or ethyl esters) to improve solubility, as seen in analogs like SK&F 95654 .

- Nanoformulation : Encapsulate in PEGylated liposomes to enhance plasma half-life (tested in rat models for similar compounds) .

Q. What experimental models are recommended for toxicity profiling?

- In vitro :

- hERG assay : Screen for cardiac potassium channel inhibition (IC₅₀ thresholds <10 µM).

- Hepatocyte viability : Use HepG2 cells to assess metabolic toxicity (LD₅₀ >100 µM for most pyridazinones) .

- In vivo :

- Rodent models : Monitor hemodynamic parameters (e.g., blood pressure, heart rate) during chronic dosing (14–28 days) .

Properties

IUPAC Name |

2-benzyl-6-[(E)-2-(4-ethoxyphenyl)ethenyl]-4,5-dihydropyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-2-25-20-13-9-17(10-14-20)8-11-19-12-15-21(24)23(22-19)16-18-6-4-3-5-7-18/h3-11,13-14H,2,12,15-16H2,1H3/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMUHZVCLBGYTA-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=CC2=NN(C(=O)CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C/C2=NN(C(=O)CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.